2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole
Description
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole (CAS: 3914-44-1) is a heterocyclic compound with the molecular formula C₄H₅ClN₂OS. It features a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 2 and a methoxy group at position 3. Its reactivity stems from the electron-withdrawing chlorine and methoxy groups, which enhance electrophilic substitution and nucleophilic displacement reactions .
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2OS/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOVVVBJGYPIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chloromethylating agents. One common method involves the reaction of 5-methoxy-1,3,4-thiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives under appropriate conditions.
Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 2-(azidomethyl)-5-methoxy-1,3,4-thiadiazole, 2-(thiomethyl)-5-methoxy-1,3,4-thiadiazole, and 2-(aminomethyl)-5-methoxy-1,3,4-thiadiazole.
Oxidation Reactions: Products include 2-(chloromethyl)-5-formyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-carboxy-1,3,4-thiadiazole.
Reduction Reactions: Dihydrothiadiazole derivatives such as 2-(chloromethyl)-5-methoxy-1,3,4-dihydrothiadiazole.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole, exhibit significant anticancer properties. For instance, studies have shown that certain thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism typically involves cell cycle arrest and apoptosis induction .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | G2/M phase arrest |
| Hybrid with piperazine | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antimicrobial Properties
Thiadiazole compounds are known for their antimicrobial activities against various pathogens. The chlorinated derivatives of 1,3,4-thiadiazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains. For example, compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli strains .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Chlorinated derivative | S. aureus | 25 | Antibacterial |
| Fluorinated derivative | E. coli | 31.25 | Antibacterial |
| Nitro derivatives | A. niger | 25 | Antifungal |
Agricultural Applications
Thiadiazoles are also explored for their potential in agriculture as fungicides and herbicides. Their ability to inhibit certain enzymes involved in the biosynthesis of crucial metabolites in plants makes them suitable candidates for developing new agrochemicals .
Table 3: Agricultural Applications of Thiadiazoles
| Application Type | Mechanism |
|---|---|
| Fungicides | Inhibition of fungal cell wall synthesis |
| Herbicides | Disruption of photosynthetic processes |
Material Science
In material science, thiadiazoles are utilized for their properties as corrosion inhibitors and metal chelating agents. The unique structure allows these compounds to form stable complexes with metal ions, which can be beneficial in preventing corrosion in various industrial applications .
Table 4: Material Science Applications
| Application Type | Function |
|---|---|
| Corrosion Inhibitors | Prevents oxidation of metals |
| Metal Chelating Agents | Forms stable complexes with metal ions |
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives in various applications:
- Anticancer Research : A study demonstrated that a novel derivative exhibited potent cytotoxicity against multiple cancer cell lines while minimizing toxicity to normal cells .
- Antimicrobial Studies : Research showed that specific thiadiazole derivatives had enhanced antibacterial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .
- Agricultural Trials : Field trials indicated that thiadiazole-based fungicides significantly reduced fungal infections in crops without adversely affecting plant health .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,3,4-Thiadiazole Derivatives
The biological and chemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Comparison with Oxadiazole Analogs
Oxadiazoles, which replace sulfur with oxygen in the heterocycle, exhibit distinct electronic properties:
Research Findings and Trends
- Electronic Effects : Chloromethyl and methoxy groups in this compound enhance electrophilic reactivity, making it superior to methyl- or phenyl-substituted analogs in cross-coupling reactions .
- Thermal Stability: Thiadiazoles with methylthio groups (e.g., 2-mercapto-5-methylthio-1,3,4-thiadiazole) exhibit higher thermal stability than amino- or hydroxy-substituted derivatives .
- Biodiversity : Thiadiazole derivatives with mixed heterocycles (e.g., imidazo[2,1-b][1,3,4]thiadiazoles) show promising cytotoxicity, highlighting the scaffold's versatility .
Biological Activity
The compound 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antiparasitic properties.
Chemical Structure and Properties
The structure of this compound is characterized by a thiadiazole ring with a chloromethyl group and a methoxy substituent at specific positions. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its biological reactivity.
Antimicrobial Activity
- Mechanism of Action : Thiadiazole derivatives are known to exhibit antimicrobial activity through various mechanisms, including inhibition of cell wall synthesis and interference with nucleic acid metabolism.
-
Research Findings :
- A study reported that derivatives of 1,3,4-thiadiazole showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- The minimum inhibitory concentration (MIC) for some derivatives was found to be lower than that of standard antibiotics, indicating potential for development as new antimicrobial agents .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32.6 | S. aureus |
| Compound B | 47.5 | E. coli |
| Compound C | 62.5 | P. aeruginosa |
Anticancer Activity
-
In Vitro Studies :
- Several studies have demonstrated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, this compound derivatives exhibited IC50 values ranging from 0.74 to 10 µg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
- The mechanism often involves induction of apoptosis and disruption of the cell cycle.
-
Case Studies :
- A derivative with a similar structure was shown to inhibit growth in MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential .
- Another study highlighted that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity against prostate cancer cell lines .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| HCT116 | 3.29 | Apoptosis Induction |
| H460 | 10 | Cell Cycle Arrest |
| MCF-7 | 0.28 | Growth Inhibition |
Antiparasitic Activity
-
Targeting Parasitic Infections :
- Thiadiazole derivatives have shown promise against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. Compounds similar to this compound demonstrated effective inhibition of parasite growth at micromolar concentrations .
- The mechanism may involve interference with metabolic pathways critical for parasite survival.
- Research Insights :
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole?
Answer:
The synthesis typically involves cyclization reactions using thiocarbazinate derivatives or coupling of pre-functionalized thiadiazole precursors. Key steps include:
- Reagent Selection : Ethyl thiocarbazinate and CS₂ under basic conditions (e.g., KOH in methanol) to form the thiadiazole core .
- Functionalization : Chloromethyl and methoxy groups are introduced via nucleophilic substitution or alkylation. For example, reacting 5-methoxy-1,3,4-thiadiazole-2-thione with chloromethylating agents (e.g., CH₂Cl₂) under reflux .
- Purification : Crystallization from ethanol or benzene yields high-purity products. Confirm purity via TLC (hexane:ethyl acetate = 7:3) and elemental analysis .
Basic: How can the structure of this compound be validated experimentally?
Answer:
Use a combination of spectral and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR to identify characteristic peaks (e.g., methoxy protons at ~3.8 ppm, chloromethyl at ~4.3 ppm) .
- IR Spectroscopy : Confirm C-Cl (600–800 cm) and C-O-C (1250 cm) stretches .
- Chromatography : HPLC or GC-MS to verify purity and absence of byproducts .
Basic: What are the fluorescence properties of this compound, and how are they measured?
Answer:
Thiadiazoles with conjugated systems exhibit fluorescence in the blue-light range (360–550 nm). Methodological steps:
- Excitation/Emission Spectra : Use a fluorescence spectrophotometer. For example, excitation at 240–410 nm, emission at 360–550 nm .
- Solvent Effects : Test in polar aprotic solvents (e.g., DMSO) to enhance quantum yield.
- Comparison : Derivatives with conjugated double bonds (e.g., styryl groups) show red-shifted emission, useful for blue-light materials .
Advanced: How do substituents influence the compound’s optical and electronic properties?
Answer:
Substituents alter conjugation and electron density:
- Electron-Withdrawing Groups (Cl, CF₃) : Redshift emission spectra by stabilizing LUMO levels.
- Electron-Donating Groups (OCH₃) : Enhance fluorescence intensity via extended π-conjugation .
- Experimental Design : Synthesize analogs (e.g., 5-trifluoromethyl or 5-phenyl variants) and compare spectral data .
Advanced: How can molecular docking predict its biological activity?
Answer:
Use computational tools to study interactions with target proteins (e.g., kinases):
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Target Selection : Prioritize proteins with known thiadiazole affinity (e.g., ERK for anticancer studies) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (IC₅₀ values) .
Advanced: What mechanisms underlie its antiproliferative effects in cancer cells?
Answer:
Mechanisms may involve kinase inhibition or cell-cycle arrest:
- ERK Pathway Inhibition : Block phosphorylation of ERK1/2, as seen with FABT derivatives in A549 lung cancer cells .
- Cell-Cycle Analysis : Use flow cytometry (propidium iodide staining) to detect G1/S phase arrest .
- Apoptosis Assays : Measure caspase-3 activation via Western blot .
Advanced: How to resolve contradictions in reported fluorescence data?
Answer:
Discrepancies often arise from solvent polarity or substituent effects. Mitigate by:
- Standardized Conditions : Use identical solvents (e.g., DMSO) and concentrations.
- Comparative Studies : Synthesize and test analogs (e.g., MPST vs. MPPT) under controlled conditions .
- Computational Modeling : DFT calculations to predict emission wavelengths .
Basic: What stability considerations are critical for storage and handling?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation.
- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the chloromethyl group.
- Temperature : Stable at RT but degrade above 100°C; confirm via TGA .
Advanced: How to optimize its solubility for biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .
- Nanoformulation : Encapsulate in liposomes for enhanced bioavailability .
Advanced: What computational models predict its reactivity in nucleophilic substitutions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
